molecular formula C18H20N4O3S2 B2399373 benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034402-34-9

benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2399373
CAS RN: 2034402-34-9
M. Wt: 404.5
InChI Key: HWOXNWJPNMRWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . The molecule also includes a 1,4-diazepan-1-yl methanone group and a 1-methyl-1H-pyrazol-4-yl sulfonyl group .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves several steps. The general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid, a related compound, involves the reaction of K2CO3 with a compound in DMF at room temperature, followed by the addition of methyl thioglycolate . The reaction mixture is then heated and cooled, and the resulting precipitate is collected and used for the next step . This process might provide some insights into the synthesis of the compound .


Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives can be complex. For instance, the synthesis of certain derivatives involves benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary widely. For example, benzo[b]thiophene-2-carboxylic acid is a white solid with a melting point of 110-112 °C .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that includes a benzothiophene, a pyrazole, and a diazepane ring. Each of these components has been associated with various biological activities in different contexts . .

Mode of Action

The sulfone group in the compound can act as an electron-output site owing to its strong electron-withdrawing ability . This property could influence the compound’s interaction with its potential targets.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways accurately. Compounds containing similar structures have shown a wide range of therapeutic properties, suggesting that multiple pathways could potentially be affected .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the electron-withdrawing ability of the sulfone group could be influenced by the pH of the environment .

Safety and Hazards

The safety and hazards associated with benzo[b]thiophene derivatives can vary depending on the specific compound. Some related compounds, such as 2-(2-Pyridyl)benzothiophene, have been classified as having certain hazards, including acute toxicity and skin and eye irritation .

Future Directions

Benzo[b]thiophene derivatives have shown promise in various areas of research, particularly in the development of new drugs. They have been studied for their potential anticancer , anti-inflammatory , and antimicrobial activities . Future research will likely continue to explore the therapeutic potential of these compounds.

properties

IUPAC Name

1-benzothiophen-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-20-13-15(12-19-20)27(24,25)22-8-4-7-21(9-10-22)18(23)17-11-14-5-2-3-6-16(14)26-17/h2-3,5-6,11-13H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOXNWJPNMRWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.